molecular formula C11H18O B8632843 4-Methyl-1-oxaspiro[5.5]undec-3-ene CAS No. 62062-94-6

4-Methyl-1-oxaspiro[5.5]undec-3-ene

Cat. No. B8632843
M. Wt: 166.26 g/mol
InChI Key: JDCVEHXGIMGDGO-UHFFFAOYSA-N
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Patent
US09187709B2

Procedure details

A mixture of p-TSA (20 g, 0.105 mol) and toluene (2 L) was heated to 115° C. To this mixture were added cyclohexanone (980 g, 10 mols) and isoprenol (946 g, 11 mols) and heated further for 3-6 h. Water was removed from the reaction azeotropically. The reaction mixture was then cooled to room temperature. The organic phase was washed with a 5% Na2CO3 solution, washed with water dried and concentrated and distilled further to provideto 4-methyl-1-oxaspiro [5.5] undec-3-ene (1.32 kg) having a purity of 98% (sum of the isomers) for a total yield of 80%.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
980 g
Type
reactant
Reaction Step Two
Quantity
946 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5](S(O)(=O)=O)=[CH:6][CH:7]=1.[C:12]1(=[O:18])CC[CH2:15][CH2:14][CH2:13]1.CC(CCO)=C>C1(C)C=CC=CC=1>[CH3:15][C:14]1[CH2:1][C:2]2([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]2)[O:18][CH2:12][CH:13]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
980 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
946 g
Type
reactant
Smiles
CC(=C)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated further for 3-6 h
Duration
4.5 (± 1.5) h
CUSTOM
Type
CUSTOM
Details
Water was removed from the reaction azeotropically
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
WASH
Type
WASH
Details
The organic phase was washed with a 5% Na2CO3 solution
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled further

Outcomes

Product
Name
Type
Smiles
CC1=CCOC2(C1)CCCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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